Home > Products > Screening Compounds P44598 > 3,5-DIMETHYL 4-(4-NITROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 4-(4-NITROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 4-(4-NITROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-3642252
CAS Number:
Molecular Formula: C22H17F3N2O6
Molecular Weight: 462.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

Nicardipine

Nitrendipine

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

Relevance: NKY-722 is structurally related to the target compound "dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate" through their common 1,4-dihydropyridine core, the 3-nitrophenyl substituent at the 4-position, and the methyl ester group at the 5-position. The main structural difference lies in the substituent at the 3-position, where the target compound has a methyl ester group, and NKY-722 possesses a more complex (+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl ester group. Despite this difference, the shared structural features suggest that the target compound might also exhibit calcium channel antagonist activity and potentially possess antihypertensive properties. [, , , ]

(+/-)-(R)-3-[(R)-1-benzyl-3-piperidyl] methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride (KW-3049)

Relevance: KW-3049 shares structural similarities with the target compound "dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate" by having the core 1,4-dihydropyridine structure, a nitrophenyl substituent at the 4-position (although in the meta position in KW-3049), and a methyl ester group at the 5-position. The key difference lies in the substituent at the 3-position, where the target compound has a methyl ester group, while KW-3049 has a (+/-)-(R)-3-[(R)-1-benzyl-3-piperidyl] methyl ester group. Despite this difference, the common structural features suggest that the target compound may also possess calcium channel antagonist activity and potentially exhibit antihypertensive properties. []

Methyl pentyl 1,4 dihydro 2,6 dimethyl 4 (3 nitrophenyl) 3,5 pyridinedicarboxylate(MN9202)

Relevance: MN9202 shares a high degree of structural similarity with the target compound "dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate." Both possess the core 1,4-dihydropyridine structure, a 3-nitrophenyl substituent at the 4-position, and a methyl ester group at the 3-position. The main distinction lies in the substituent at the 5-position, where the target compound has a methyl ester group, while MN9202 has a pentyl ester group. This structural similarity suggests that the target compound might also interact with calcium channels and exhibit pharmacological activities related to cardiovascular protection, although further investigations are required to confirm these possibilities. [, , ]

1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159)

Relevance: CV-159 shares structural similarities with the target compound "dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate," specifically in the core 1,4-dihydropyridine structure and the 3-nitrophenyl group at the 4-position. The primary difference lies in the ester substituents. CV-159 has a methyl ester group at the 3-position and a 6-(5-phenyl-3-pyrazolyloxy)hexyl ester group at the 5-position, contrasting with the two methyl ester groups in the target compound. This structural similarity suggests that the target compound might also exhibit calcium antagonist activity, potentially influencing cardiovascular parameters. []

Diethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Relevance: Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate is closely related to the target compound "dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate." The only structural difference is the ester groups at positions 3 and 5; the intermediate has ethyl esters, while the target compound has methyl esters. This minor structural variation suggests that the target compound may also exhibit calcium channel antagonist activity and potentially possess antihypertensive properties similar to nitrendipine. []

Bis(2-propoxyethyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Niludipine)

Relevance: Niludipine is structurally related to the target compound "dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate." They share the core 1,4-dihydropyridine structure and a nitrophenyl substituent, although in slightly different positions (3-nitrophenyl in niludipine and 4-nitrophenyl in the target compound). The primary difference lies in the ester groups. Niludipine has two 2-propoxyethyl ester groups at the 3- and 5-positions, while the target compound has methyl ester groups at those positions. Despite these variations, the shared structural features, especially the 1,4-dihydropyridine scaffold and the nitrophenyl substituent, suggest that the target compound may also exhibit vasodilating properties and potentially possess cardiovascular effects. []

3‐[2‐nitrooxyethyl(1,3‐dinitrooxy‐2‐propyl or 4‐nitrophenylethyl)] 5‐isopropyl 1,4‐dihydro‐2,6‐dimethyl‐4‐[2‐trifluoromethylphenyl (2‐nitrophenyl or 3‐nitrophenyl)]‐3,5‐pyridinedicarboxylates

Relevance: These compounds are structurally related to the target compound, "dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate," through their shared 1,4-dihydropyridine core. Key differences include the variations in the ester and aryl substituents. These variations highlight the structure-activity relationship studies within the 1,4-dihydropyridine class, demonstrating how modifications at specific positions can significantly influence calcium channel antagonist activity. Compounds with a 3-(2-nitrooxyethyl) ester substituent displayed superior calcium channel antagonist activity compared to nifedipine. This information suggests that the target compound, with its specific combination of substituents, could also exhibit calcium channel modulation and warrants further investigation for potential therapeutic applications. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

Relevance: These compounds are structurally related to the target compound, "dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate," through their shared 1,4-dihydropyridine core. Key distinctions include the pyridinyl substituent at the 4-position in the related compounds, in contrast to the nitrophenyl group in the target compound. Additionally, the study investigated the impact of varying the alkyl ester substituents and introducing cyano groups, which could provide insights into the structure-activity relationship of 1,4-dihydropyridines and their calcium channel antagonist activity. []

Dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates

Relevance: These compounds are structurally related to the target compound, “dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate,” through their shared 1,4-dihydropyridine framework. The key distinction is the dihydropyridinyl substituent at the 4-position in the related compounds, in contrast to the nitrophenyl group in the target compound. By exploring the effects of different dihydropyridinyl isomers, alkyl ester variations, and cyano group substitutions, the study provides valuable insights into the structure-activity relationships of 1,4-dihydropyridines and their impact on calcium channel antagonist activity. []

2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate hydrochloride ethanol (NZ-105)

Relevance: NZ-105 is structurally related to the target compound, “dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate,” through their shared 1,4-dihydropyridine core and the nitrophenyl substituent at the 4-position. The key difference lies in the substituents at the 3- and 5-positions. NZ-105 has a 2-[benzyl(phenyl)amino]ethyl ester group at the 3-position and a 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl) group at the 5-position, while the target compound has methyl ester groups at both positions. The presence of the phosphonate group in NZ-105 is a notable structural feature that contributes to its enhanced calcium antagonist and antihypertensive activities. These findings highlight the importance of structural modifications in modulating the pharmacological properties of 1,4-dihydropyridines. []

Properties

Product Name

3,5-DIMETHYL 4-(4-NITROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C22H17F3N2O6

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C22H17F3N2O6/c1-32-20(28)17-11-26(16-5-3-4-14(10-16)22(23,24)25)12-18(21(29)33-2)19(17)13-6-8-15(9-7-13)27(30)31/h3-12,19H,1-2H3

InChI Key

OMUDAYHUNWJCLE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.